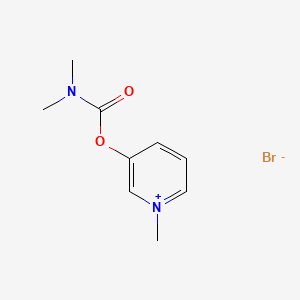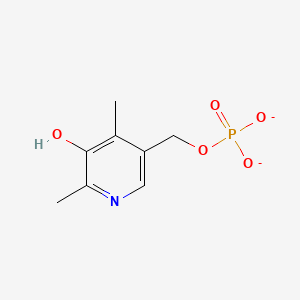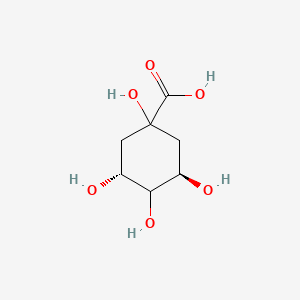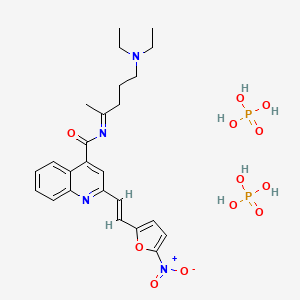
4-Chloro-5-(3,4-dihydro-1-methyl-2(1H)-isoquinolinyl)-3H-1,2-dithiol-3-one
Overview
Description
RP-54745 is a compound known for its potential antirheumatic properties. It is an inhibitor of macrophage stimulation and interleukin-1 production, making it a promising candidate for treating inflammatory and autoimmune disorders .
Mechanism of Action
RP-54745 exerts its effects by inhibiting the production of interleukin-1 in macrophages. This inhibition occurs at the mRNA level, reducing the expression of interleukin-1 alpha and beta. The compound also affects the hexose monophosphate pathway and the exocytosis of lysosomal enzymes . These actions collectively reduce inflammation and modulate immune responses.
Biochemical Analysis
Biochemical Properties
RP-54745 influences the hexose monophosphate pathway (HMP) and the exocytosis of lysosomal enzymes in stimulated macrophages . It also diminishes lipopolysaccharide (LPS)-induced interleukin-1 (IL-1) production by murine peritoneal macrophages .
Cellular Effects
RP-54745 has shown to influence cells and cytokines implicated in the regulation of the immune system . Dysfunctions in these cells and cytokines can lead to inflammatory disorders or autoimmune pathologies .
Molecular Mechanism
The molecular mechanism of RP-54745 involves inhibition of IL-1α and β mRNA signals, whereas the TNFα mRNA signal is only slightly lessened . This effect was confirmed in vivo, with a dose of RP-54745 of 25 mg kg −1 .
Temporal Effects in Laboratory Settings
The clinical status of MRL mice, and several of their disturbed biochemical and immunological parameters, improved after a 3-month treatment with RP-54745 .
Dosage Effects in Animal Models
RP-54745 was effective at moderate oral doses (around 5 mg kg −1) in different mouse models of induced arthritis and in the MRL/lpr mice, genetically predisposed to develop an autoimmune pathology including arthritic disorders .
Preparation Methods
The synthesis of RP-54745 involves the formation of an amino-dithiole-one structure. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but it is known that the compound is prepared through a series of organic reactions involving chlorination and cyclization steps . Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.
Chemical Reactions Analysis
RP-54745 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not widely documented.
Reduction: Similar to oxidation, reduction reactions can be performed, but specific details are limited.
Substitution: RP-54745 can undergo substitution reactions, particularly involving its amino and chloro groups.
Common reagents used in these reactions include various oxidizing and reducing agents, as well as nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
RP-54745 has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of interleukin-1 inhibition.
Biology: Investigated for its role in modulating immune responses, particularly in macrophage activity.
Medicine: Explored as a potential treatment for rheumatoid arthritis and other inflammatory diseases
Industry: Potential applications in the development of new anti-inflammatory drugs
Comparison with Similar Compounds
RP-54745 is unique due to its specific inhibition of interleukin-1 production. Similar compounds include:
Anakinra: A recombinant interleukin-1 receptor antagonist used to treat rheumatoid arthritis.
Canakinumab: A monoclonal antibody targeting interleukin-1 beta.
Rilonacept: A fusion protein that acts as a decoy receptor for interleukin-1
Compared to these compounds, RP-54745 offers a distinct mechanism of action by targeting the production of interleukin-1 at the mRNA level, potentially offering different therapeutic benefits.
properties
IUPAC Name |
4-chloro-5-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)dithiol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS2/c1-8-10-5-3-2-4-9(10)6-7-15(8)12-11(14)13(16)18-17-12/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJJGVDFQORITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=C(C(=O)SS3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928964 | |
| Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135330-08-4 | |
| Record name | RP 54745 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135330084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)-3H-1,2-dithiol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1679935.png)












